- Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources, Organic Letters, 2017, 19(18), 4726-4729
Cas no 933752-89-7 (6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde)
933752-89-7 structure
Product Name:6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
N.o CAS:933752-89-7
MF:C9H8N2O
MW:160.17262172699
MDL:MFCD09994344
CID:69564
PubChem ID:46738869
Update Time:2025-06-12
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Propriedades químicas e físicas
Nomes e Identificadores
-
- 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
- 6-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde (ACI)
- SCHEMBL3707769
- DTXSID50674518
- AS-39590
- MFCD09994344
- CS-0081073
- 933752-89-7
- SY123370
- Z1198268063
- EN300-113243
- AKOS006310413
- DB-079546
- 6-methylH-imidazo[1,2-a]pyridine-3-carbaldehyde
-
- MDL: MFCD09994344
- Inchi: 1S/C9H8N2O/c1-7-2-3-9-10-4-8(6-12)11(9)5-7/h2-6H,1H3
- Chave InChI: DFECGQLPNSSUAQ-UHFFFAOYSA-N
- SMILES: O=CC1N2C(C=CC(C)=C2)=NC=1
Propriedades Computadas
- Massa Exacta: 160.06400
- Massa monoisotópica: 160.064
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 1
- Complexidade: 183
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 34.4A^2
- XLogP3: 1.9
Propriedades Experimentais
- Densidade: 1.21
- PSA: 34.37000
- LogP: 1.45520
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029193631-5g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95% | 5g |
$427.35 | 2023-08-31 | |
| Alichem | A029193631-25g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95% | 25g |
$1244.40 | 2023-08-31 | |
| Fluorochem | 209269-1g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95% | 1g |
£109.00 | 2022-03-01 | |
| Fluorochem | 209269-5g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95% | 5g |
£332.00 | 2022-03-01 | |
| Fluorochem | 209269-25g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95% | 25g |
£1195.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M188379-25g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95% | 25g |
¥8817.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M188379-5g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95% | 5g |
¥3171.90 | 2023-09-01 | |
| Chemenu | CM151397-1g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95+% | 1g |
$204 | 2021-08-05 | |
| Chemenu | CM151397-5g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95+% | 5g |
$712 | 2021-08-05 | |
| Chemenu | CM151397-10g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95+% | 10g |
$915 | 2021-08-05 |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Oxygen Catalysts: N,N,N′,N′-Tetramethylethylenediamine , Cuprous iodide Solvents: Dimethyl sulfoxide ; 24 h, 100 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Tempo , Iodine pentoxide Solvents: Acetonitrile , Water ; 2 h, 80 °C
Referência
- Preparation of formyl-substituted imidazopyridines, China, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-Bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-κO2,κO4)copper Solvents: Dimethylformamide ; 14 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; rt
Referência
- Method for synthesizing imidazo[1,2-a]pyridine and imidazole derivatives, China, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-Bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-κO2,κO4)copper Solvents: Dimethylformamide ; 14 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referência
- Copper-Catalyzed Intramolecular Dehydrogenative Aminooxygenation: Direct Access to Formyl-Substituted Aromatic N-Heterocycles, Angewandte Chemie, 2011, 50(25), 5678-5681
Método de produção 5
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Acetic acid , Cupric acetate Solvents: Dimethyl sulfoxide ; 24 h, 120 °C
Referência
- Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen, Chemical Communications (Cambridge, 2015, 51(10), 1823-1825
Método de produção 6
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Acetic acid , Iron chloride (FeCl3) Solvents: Dimethyl sulfoxide ; 12 h, 1 atm, 100 °C
Referência
- Aerobic iron(III)-catalyzed direct formylation of imidazo[1,2-a]pyridine using DMSO as carbon source, Tetrahedron Letters, 2016, 57(34), 3870-3872
Método de produção 7
Condições de reacção
1.1 Catalysts: Acetic acid Solvents: Dichloromethane ; 30 min, 25 °C
1.2 Catalysts: Silver hexafluoroantimonate , 2155854-54-7 (MCM-41-supported) ; 12 h, 25 °C
1.3 Reagents: Water
1.2 Catalysts: Silver hexafluoroantimonate , 2155854-54-7 (MCM-41-supported) ; 12 h, 25 °C
1.3 Reagents: Water
Referência
- Heterogeneous gold(I)-catalysed annulation between 2-aminopyridines and propiolaldehydes leading to 3-acylimidazo[1,2-a]pyridines, Journal of Chemical Research, 2018, 42(7), 341-346
Método de produção 8
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Acetic acid , 2,2′-Bipyridine , Cuprous iodide Solvents: Dichloromethane ; 12 h, rt
Referência
- Transition Metal-Mediated C=O and C=C Bond-Forming Reactions: A Regioselective Strategy for the Synthesis of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines, Journal of Organic Chemistry, 2014, 79(22), 11209-11214
Método de produção 9
Condições de reacção
1.1 Solvents: Ethanol , Water ; 1 min; 20 min, 100 °C
1.2 Reagents: Triethylamine ; neutralized
1.2 Reagents: Triethylamine ; neutralized
Referência
- Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines, Tetrahedron Letters, 2019, 60(45),
Método de produção 10
Condições de reacção
1.1 Solvents: Acetonitrile ; 3 h, rt; 4 h, 85 °C; overnight, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9
Referência
- Identification of the Privileged Position in the Imidazo[1,2-a]pyridine Ring of Phosphonocarboxylates for Development of Rab Geranylgeranyl Transferase (RGGT) Inhibitors, Journal of Medicinal Chemistry, 2017, 60(21), 8781-8800
Método de produção 11
Condições de reacção
1.1 Solvents: Ethanol ; 12 h, reflux
Referência
- Design, synthesis and biological evaluation of acylhydrazone derivatives as PI3K inhibitors, Chinese Chemical Letters, 2015, 26(1), 118-120
Método de produção 12
Condições de reacção
Referência
- Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines, Current Chinese Science, 2023, 3(4), 309-319
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Raw materials
- 6-Methylimidazo1,2-apyridine
- 2-Pyridinamine,5-methyl-N-2-propen-1-yl-
- 5-methylpyridin-2-amine
- 2-bromopropanedial
- Dimethyl sulfoxide
- 2-Propynal (>85%, stabilized with Hydroquinone)
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Preparation Products
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:933752-89-7)6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
Número da Ordem:A859808
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:20
Preço ($):166.0
E- mail:sales@amadischem.com
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Literatura Relacionada
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
933752-89-7 (6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde) Produtos relacionados
- 178488-37-4(5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde)
- 175878-16-7(8-methylimidazo[1,2-a]pyridine-3-carbaldehyde)
- 30384-94-2(7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde)
- 6188-43-8(Imidazo[1,2-a]pyridine-3-carbaldehyde)
- 118000-43-4(Imidazo[1,2-a]pyridine-2-carbaldehyde)
- 202348-54-7(7-Methylimidazo1,2-apyridine-2-carbaldehyde)
- 881841-28-7(2-Formylimidazo[1,2-a]pyridine-6-carbonitrile)
- 820245-84-9(2,7-dimethylimidazo1,2-apyridine-3-carbaldehyde)
- 820245-85-0(2,8-dimethylimidazo1,2-apyridine-3-carbaldehyde)
- 143982-39-2(8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:933752-89-7)6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
Pureza:99%
Quantidade:5g
Preço ($):166.0